ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a 4,5,6,7-tetrahydro-1-benzothiophene core conjugated to a triazinoindole moiety via a thioether and amide linkage. The ethyl ester at the 3-position of the benzothiophene may influence metabolic stability and bioavailability, as ester groups are common prodrug motifs.
Properties
Molecular Formula |
C25H27N5O3S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N5O3S2/c1-4-17(35-25-26-21-20(28-29-25)14-10-6-8-12-16(14)30(21)3)22(31)27-23-19(24(32)33-5-2)15-11-7-9-13-18(15)34-23/h6,8,10,12,17H,4-5,7,9,11,13H2,1-3H3,(H,27,31) |
InChI Key |
IOIZBALQLHJWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazinoindole Core: This is achieved through a cyclization reaction involving appropriate precursors such as isatins and hydrazines.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.
Coupling with Benzothiophene: The benzothiophene ring is coupled to the triazinoindole core through a condensation reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups will yield amines.
Scientific Research Applications
Ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: The compound is used to study the role of iron chelation in biological systems, particularly in cancer therapy.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple pathways:
Iron Chelation: The compound binds to iron ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis.
Mitochondrial Pathway: It induces apoptosis through the mitochondrial pathway, involving the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazinoindole-Thioether Motifs
Key structural analogues include:
Key Observations :
- The target compound’s tetrahydrobenzothiophene core distinguishes it from analogues with aromatic or simple alkyl ester substituents. This partial saturation likely enhances aqueous solubility compared to fully aromatic systems like the phenylacetate derivative .
- The thioether linkage in all analogues contributes to sulfur’s electron-rich nature, which may facilitate interactions with biological targets such as enzymes or receptors .
Physicochemical Properties
- Lipophilicity : The tetrahydrobenzothiophene core reduces aromaticity, likely lowering logP compared to phenylacetate derivatives (e.g., logP ~3.5 for vs. ~2.8 estimated for the target).
- Solubility : Hydrogenation of the benzothiophene improves solubility in polar solvents, critical for bioavailability. By contrast, tert-butyl esters (e.g., ) exhibit higher hydrophobicity.
- Stability : Ethyl esters generally show greater resistance to esterase-mediated hydrolysis than methyl esters, suggesting improved metabolic stability for the target compound .
Biological Activity
Ethyl 2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This compound integrates several pharmacologically relevant structural motifs, including a triazinoindole and a benzothiophene derivative. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C25H28N4O3S2
- Molecular Weight : 504.65 g/mol
- CAS Number : 309287-03-4
The compound features a unique combination of heterocyclic structures that are known to exhibit various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazinoindole moiety possess significant antimicrobial properties. For instance, derivatives of triazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent bacterial death.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 μg/mL |
| Triazole B | Escherichia coli | 0.250 μg/mL |
| Triazole C | Pseudomonas aeruginosa | 0.500 μg/mL |
Anticancer Activity
The benzothiophene structure has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.
Case Study: Anticancer Effects
A study evaluated the anticancer potential of related benzothiophene derivatives on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The results showed that these compounds effectively inhibited cell growth with IC50 values ranging from 10 to 30 μM.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Membrane Disruption : The interaction with microbial membranes can lead to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
